molecular formula C8H7NaO3 B152869 Sodium phenoxyacetate CAS No. 3598-16-1

Sodium phenoxyacetate

Cat. No. B152869
CAS RN: 3598-16-1
M. Wt: 174.13 g/mol
InChI Key: WPTJBFNYRRZIDZ-UHFFFAOYSA-M
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Description

Sodium phenoxyacetate is a sodium salt of phenoxyacetic acid, which is a compound that has been studied for its structural properties and potential applications. The molecular structure of sodium phenoxyacetate has been analyzed through various techniques, including X-ray diffraction, which has provided insights into its crystal structure and coordination chemistry .

Synthesis Analysis

The synthesis of sodium phenoxyacetate and related sodium phenolate complexes has been explored in several studies. These compounds have been synthesized using different ortho-chelated lithium and sodium phenolates, with the structures of these complexes being studied by variable-temperature NMR spectroscopy and cryoscopic molecular weight measurements . Additionally, the synthesis of sodium phenoxyacetate hemihydrate has been reported, revealing the formation of sodium ions surrounded by distorted octahedra of oxygen atoms .

Molecular Structure Analysis

The molecular structure of sodium phenoxyacetate has been determined by X-ray diffraction techniques. The crystal and molecular structure of sodium phenoxyacetate hemihydrate, for instance, consists of sodium ions surrounded by distorted octahedra of oxygen atoms, with coordination from phenoxyacetate ions and water molecules . The influence of intramolecular coordination on the aggregation of sodium phenolate complexes has also been studied, showing that the introduction of ortho-amino substituents into the phenolate ligands can lower the degree of association in the solid state .

Chemical Reactions Analysis

The chemical reactivity of sodium phenoxyacetate has been explored in the context of its coordination chemistry. New sodium complexes of phenolate and bisphenolate ligands have been synthesized to study their coordination chemistry, revealing various coordination environments for the sodium ions . Additionally, the synthesis of sodium methyl(α-(substituted phenoxyacetoxy)alkyl)phosphinates has been reported, which exhibited moderate to good herbicidal activities, indicating the potential for chemical applications of sodium phenoxyacetate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium phenoxyacetate have been characterized through spectroscopic and theoretical studies. For example, the sodium (2-carbamoylphenoxy) acetate salt has been studied using FT-IR and Raman spectra, with assignments of the normal modes being aided by density functional theory frequency calculations . The crystal structure of sodium phenoxyacetate hemihydrate has also been redetermined at low temperature, providing further insights into its physical properties .

Scientific Research Applications

Crystal Structure Analysis

  • Sodium phenoxyacetate hemihydrate's structure was studied at low temperatures, revealing a ribbon structure consisting of octahedral NaO(6) units with water molecules bridging the Na(2)O(2) squares (Evans et al., 2001).
  • Another study on sodium phenoxyacetate hemihydrate clarified its crystal and molecular structure, identifying sodium ions surrounded by distorted octahedra of oxygen atoms (Prout et al., 1971).

Synthesis and Production

  • A study highlighted a method for synthesizing phenoxyacetic acid, involving the reaction of chloroacetic acid with sodium hydroxide and phenol under specific conditions (Zeng Zhen-fan, 2014).

Weed Control Research

  • Research on chlorinated phenoxyacetic acids for weed control in linseed demonstrated that sodium 2-methyl-4-chlorophenoxyacetate could significantly increase seed yield by reducing weed competition (Holly & Blackman, 1954).

Environmental and Chemical Analysis

  • The separation of chlorophenoxyacetic acid congeners on a porous graphitized carbon column was examined, highlighting the impact of various additives on retention and selectivity (Cserháti & Forgács, 1993).
  • The formation of phenoxyacetate complexes with rare earth metal cations was studied, evaluating the stability constants of these complexes (Öztekin & Erim, 1998).
  • A method involving dispersive liquid–liquid microextraction (DLLME) followed by LC was developed for detecting phenoxyacetic acid herbicides in water samples (Farhadi et al., 2009).

Biomedical and Pharmacological Studies

  • The effect of phenoxyacetic acid herbicides on the induction of chromosome aberrations was investigated both in vitro and in vivo, focusing on human peripheral lymphocyte cultures and exposed workers (Mustonen et al., 1986).
  • A study on sodium monochloroacetate, related to phenoxyacetic acid, explored its cytotoxic effects and metabolic, mitochondrial, and cytoskeletal alterations in cultured kidney and liver epithelial cells (Dartsch et al., 2000).

Safety And Hazards

Sodium phenoxyacetate is classified as an irritant. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Future Directions

The future of Sodium phenoxyacetate looks promising with growth prospects in key end-use industries and emerging markets . Innovation and research & development are expected to drive the market ahead .

properties

IUPAC Name

sodium;2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJBFNYRRZIDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063096
Record name Sodium phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Acetic acid, 2-phenoxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium phenoxyacetate

CAS RN

3598-16-1
Record name Sodium phenoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-phenoxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenoxyacetate hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENOXYACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ8HUI9Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
E Regulska, M Samsonowicz, R Świsłocka… - Journal of …, 2012 - hindawi.com
… The changes of almost all bond lengths in aromatic ring are noticed in the order from lithium to sodium phenoxyacetate molecules. The significant increasement of C1–C2 and C6–C1 …
Number of citations: 1 www.hindawi.com
CK Prout, RM Dunn, OJR Hodder… - Journal of the Chemical …, 1971 - pubs.rsc.org
… Sodium phenoxyacetate hemihydrate was prepared by carefully neutralising phenoxyacetic acid with sodium hydroxide and slowly evaporating the resulting solution in a desiccator (…
Number of citations: 2 pubs.rsc.org
JMB Evans, A Kapitan, GM Rosair… - … Section C: Crystal …, 2001 - scripts.iucr.org
The structure of the hemihydrate of sodium phenoxyacetate, Na+·C8H7O3−·0.5H2O, has been redetermined at low temperature (160 K). The structure consists of ribbons containing …
Number of citations: 7 scripts.iucr.org
WH Yip, RJ Wang, TCW Mak - Journal of Crystallographic and …, 1990 - Springer
… Projection of the crystal structure of sodium phenoxyacetate hemihydrate parallel to a. Hydrogen bonds are represented by broken lines [re-drawn from the atomic coordinates of Prout …
Number of citations: 1 link.springer.com
M Samsonowicz, E Regulska… - Journal of …, 2012 - hindawi.com
… phenoxyacetic acid and sodium phenoxyacetate was studied … Comparing results obtained for sodium phenoxyacetate to … in the IR spectra of sodium phenoxyacetate, which do not exist …
Number of citations: 1 www.hindawi.com
JMB Evans, A Kapitan, GM Rosair… - … Section C: Crystal …, 2001 - scripts.iucr.org
… Anhydrous sodium phenoxyacetate was crystallized from tap water to mimic the industrial manufacturing process undergoing investigation. The ratio of sodium to phenoxyacetate ions …
Number of citations: 4 scripts.iucr.org
RS Raghavan, K Kalavathy - Proceedings of the Indian Academy of …, 1985 - Springer
… In order to isolate the product of the reaction, sodium phenoxyacetate and EBA were allowed to react in equal volumes in equimolar solutions in 90 ~ aqueous acetone for two days and …
Number of citations: 4 link.springer.com
WH Chan, AWM Lee, MS Wong - Microchemical journal, 1989 - Elsevier
… Tetraheptylammonium phenoxyacetate PVC membrane in conjunction with an internal Ag/AgCl reference electrode was used, with a mixed 0.1 M sodium phenoxyacetate and 0.1 M …
Number of citations: 6 www.sciencedirect.com
RT Aplin, JE Baldwin, PL Roach… - Biochemical …, 1993 - portlandpress.com
… The growth mediumwas supplemented for the production of hydrophobic penicillins by the addition of sodium phenoxyacetate (6 g/l), sodium phenylacetate (40 mg/l), sodium 4-…
Number of citations: 40 portlandpress.com
EZ Gordee, LE Day - Antimicrobial Agents and Chemotherapy, 1972 - Am Soc Microbiol
… Incorporation of radioactive precursors (cysteine, valine, and sodium phenoxyacetate) into penicillin in the presence of inhibitory concentrations of the antibiotic indicated that penicillin …
Number of citations: 32 journals.asm.org

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